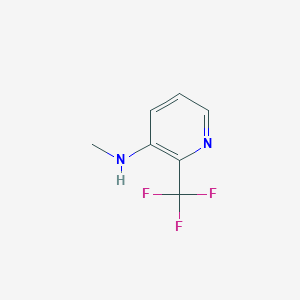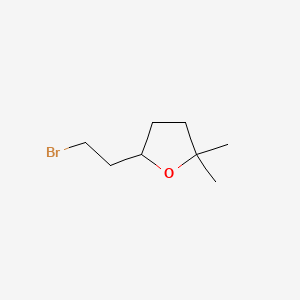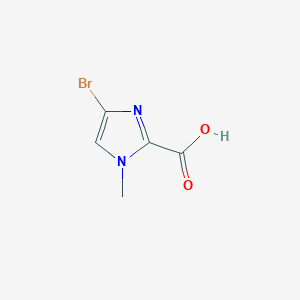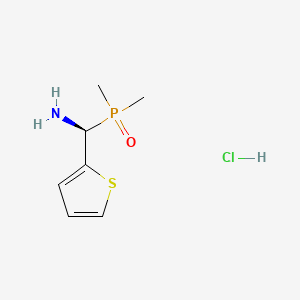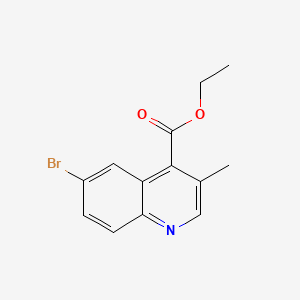![molecular formula C11H12ClNO3S B13458859 Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a dimethylcarbamoyl sulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, which is esterified to form methyl 3-chlorobenzoate.
Formation of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is prepared by reacting dimethylamine with phosgene or its derivatives.
Thioester Formation: The dimethylcarbamoyl chloride is then reacted with a thiol compound to form the dimethylcarbamoyl sulfanyl group.
Final Coupling: The dimethylcarbamoyl sulfanyl group is coupled with methyl 3-chlorobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid.
科学的研究の応用
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The dimethylcarbamoyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ester groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the dimethylcarbamoyl sulfanyl group, making it less versatile in chemical reactions.
Methyl 4-[(dimethylcarbamoyl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamates but lacks the ester and chloro groups.
Uniqueness
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C11H12ClNO3S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC名 |
methyl 3-chloro-4-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-13(2)11(15)17-9-5-4-7(6-8(9)12)10(14)16-3/h4-6H,1-3H3 |
InChIキー |
IVHWRNVEGVNHQN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
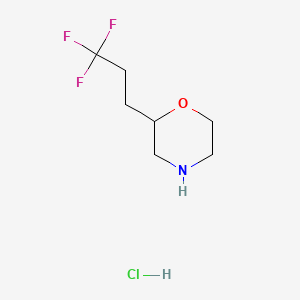
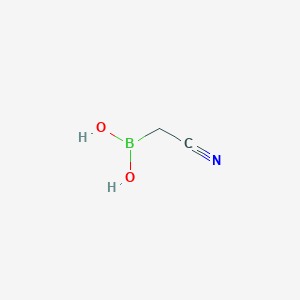
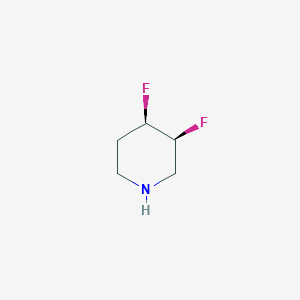
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
